molecular formula C25H22ClN3O3 B3504324 8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B3504324
M. Wt: 447.9 g/mol
InChI Key: AXQAVRPPZSISNQ-UHFFFAOYSA-N
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Description

8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide class. This compound is characterized by its complex structure, which includes a quinoline core, a pyridine ring, and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by reduction to form the ethyl linkage.

    Final Coupling and Chlorination: The final step involves coupling the intermediate with 8-chloro-4-quinolinecarboxylic acid under amide bond-forming conditions, such as using carbodiimide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to the formation of amine derivatives.

    Substitution: The chloro group in the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, particularly those involving the central nervous system.

    Industry: The compound can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to DNA or RNA, interfering with their replication or transcription processes, or it may inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-4-quinolinecarboxamide: Lacks the pyridine and dimethoxyphenyl groups, resulting in different biological activities.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide: Similar structure but without the chloro group, which may affect its reactivity and biological properties.

    2-(4-pyridinyl)-4-quinolinecarboxamide: Lacks both the chloro and dimethoxyphenyl groups, leading to different chemical and biological behaviors.

Uniqueness

8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide is unique due to the presence of the chloro group, which can participate in various substitution reactions, and the dimethoxyphenyl group, which can undergo oxidation. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c1-31-22-7-6-16(14-23(22)32-2)8-13-28-25(30)19-15-21(17-9-11-27-12-10-17)29-24-18(19)4-3-5-20(24)26/h3-7,9-12,14-15H,8,13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQAVRPPZSISNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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